molecular formula C11H13ClO B7848215 4'-Chloro-2,2'-dimethylpropiophenone

4'-Chloro-2,2'-dimethylpropiophenone

Cat. No. B7848215
M. Wt: 196.67 g/mol
InChI Key: PJXFXHBLMLLPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloro-2,2'-dimethylpropiophenone is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro-2,2'-dimethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-2,2'-dimethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Toxicity Assessment

Research on similar compounds such as 4-chloro-3,5-dimethylphenol has explored their anaerobic biodegradability and toxicity. Studies like these assess the environmental impact of such compounds and their fate in anoxic environments (O'connor & Young, 1989).

Chemical Synthesis and Reactions

Chlorinated phenols, including compounds similar to 4'-Chloro-2,2'-dimethylpropiophenone, have been studied for their reactivity and potential in chemical synthesis. These studies often explore chlorination reactions and their byproducts (Gordon et al., 1994).

Environmental Monitoring and Removal Techniques

Research has focused on determining the presence of chlorinated phenols in environmental samples, like water and soil, and developing methods for their removal. This includes exploring adsorption techniques and characterizing their effectiveness (Castillo, Puig, & Barceló, 1997).

Advanced Oxidation Processes

Studies on compounds like 4-chloro-3,5-dimethylphenol have evaluated advanced oxidation processes for their removal from the environment. This research is crucial for developing effective water treatment methods (Wei Li et al., 2020).

Photocatalytic Degradation

Research has been conducted on the photocatalytic degradation of chlorophenols in various environmental contexts, exploring their interaction with different substances and the efficiency of degradation processes (Davezza et al., 2013).

Electrochemical Studies

Electrochemical behavior and oxidation of chlorophenols on various electrodes have been investigated. This research is significant for understanding the electrochemical properties of such compounds and their potential applications (Pigani et al., 2007).

Structural Analysis and Material Synthesis

Studies have focused on the structural analysis of chlorinated phenols and their role in material synthesis, such as in nonlinear optics and other advanced materials applications (Boese et al., 2002).

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXFXHBLMLLPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2,2'-dimethylpropiophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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